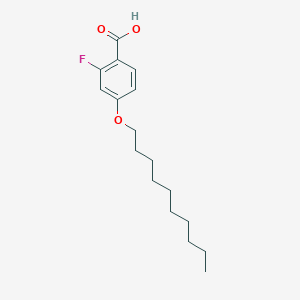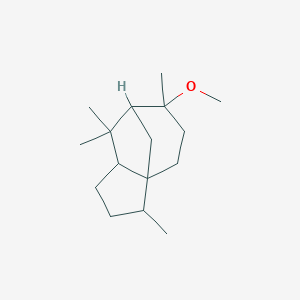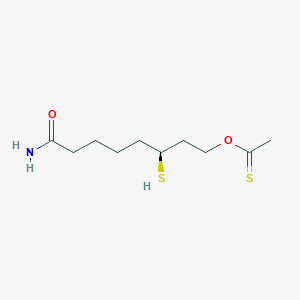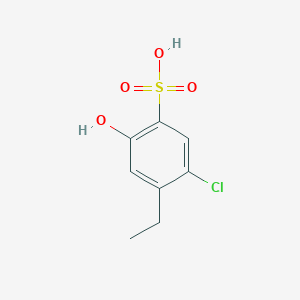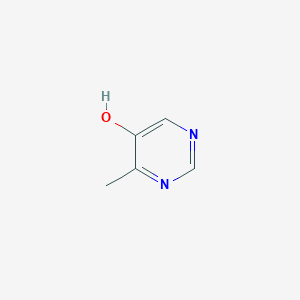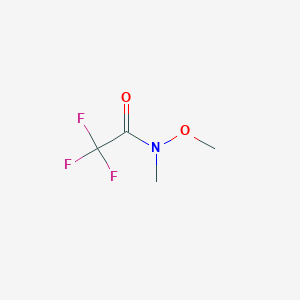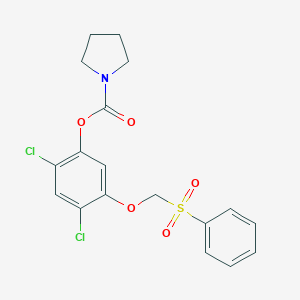
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as DPCPX and is a highly selective antagonist of adenosine A1 receptors.
作用機序
The mechanism of action of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene involves the selective blockade of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. These receptors are widely distributed in the brain and peripheral tissues and are involved in various physiological processes. By blocking the adenosine A1 receptors, this compound can modulate the activity of these receptors and investigate their role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can selectively block adenosine A1 receptors without affecting other adenosine receptor subtypes. In vivo studies have shown that this compound can modulate sleep-wake cycles, cardiovascular function, and neurotransmitter release. These effects make this compound a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes.
実験室実験の利点と制限
The advantages of using 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene in lab experiments include its high selectivity for adenosine A1 receptors, its ability to modulate various physiological processes, and its potential for developing new drugs that target these receptors. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are many potential future directions for research involving 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene. Some possible areas of investigation include the role of adenosine A1 receptors in sleep regulation, cardiovascular function, and neurotransmitter release. Other potential directions include the development of new drugs that target adenosine A1 receptors and the investigation of the potential toxicity of this compound. Overall, this compound has significant potential for advancing our understanding of adenosine A1 receptors and their role in various physiological processes.
合成法
The synthesis of 2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2,4-dichlorobenzene with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-methoxyphenylsulfonyl chloride to form 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene. The final step involves the reaction of 2,4-dichloro-1-(4-methoxyphenylsulfonyl)benzene with 1-pyrrolidinecarbonyl chloride to form this compound.
科学的研究の応用
2,4-Dichloro-1-(phenylsulfonylmethoxy)-5-(1-pyrrolidinylcarbonyloxy)benzene has potential applications in various scientific research areas, including neuroscience, pharmacology, and biochemistry. This compound is a highly selective antagonist of adenosine A1 receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and neurotransmitter release. By blocking the adenosine A1 receptors, researchers can investigate the role of these receptors in various physiological processes and develop new drugs that target these receptors.
特性
| 101188-28-7 | |
分子式 |
C18H17Cl2NO5S |
分子量 |
430.3 g/mol |
IUPAC名 |
[5-(benzenesulfonylmethoxy)-2,4-dichlorophenyl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17Cl2NO5S/c19-14-10-15(20)17(26-18(22)21-8-4-5-9-21)11-16(14)25-12-27(23,24)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
InChIキー |
GGJJHFOGACSQDE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
正規SMILES |
C1CCN(C1)C(=O)OC2=C(C=C(C(=C2)OCS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


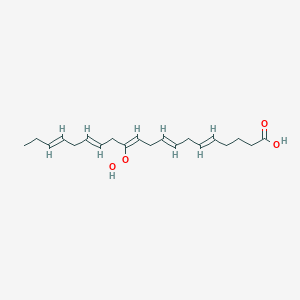

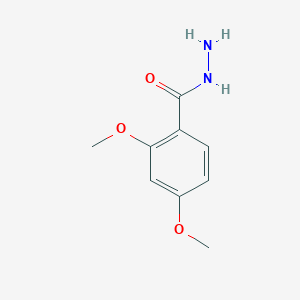
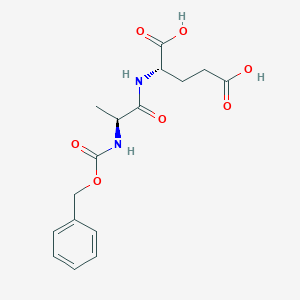
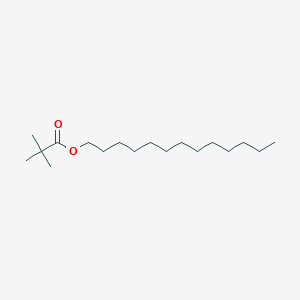
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
